8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Description
“8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H3BrF3N3 . It belongs to the class of compounds known as triazolopyridines, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolopyridine core with bromo, methyl, and trifluoromethyl substituents . The exact structure is not available in the searched resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the searched resources. The molecular weight is reported to be 198.02 .Scientific Research Applications
Herbicidal Activity
Compounds similar to 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine have demonstrated significant herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).
Antifungal Activity
A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines synthesized under microwave irradiation displayed weak antifungal activity (Yang et al., 2015).
Pyridylcarbene Formation
Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, closely related to the compound , can decompose under certain conditions to form pyridylcarbene intermediates, leading to various chemical transformations (Abarca et al., 2006).
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
A method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via metal-free oxidative N-N bond formation has been developed, showcasing a novel strategy for constructing this class of compounds (Zheng et al., 2014).
Efficient Synthesis and X-ray Structure Analysis
Studies have focused on the efficient synthesis of triazolopyridines, a family of compounds with pharmaceutical applications, including a variant with a bromo- and a pyridin-4-yl group (El-Kurdi et al., 2021).
Ring Rearrangement and Diversification
Research into 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to the specified compound, has revealed their susceptibility to ring isomerization, leading to a range of chemical diversification (Tang et al., 2014).
Properties
IUPAC Name |
8-bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-13-7-6(9)2-5(8(10,11)12)3-15(7)14-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFAWBTYTJGRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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